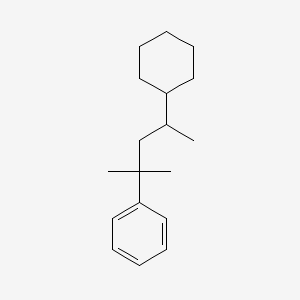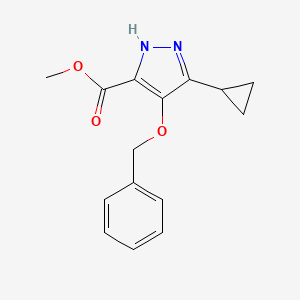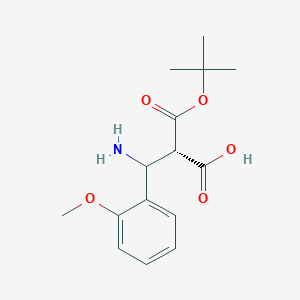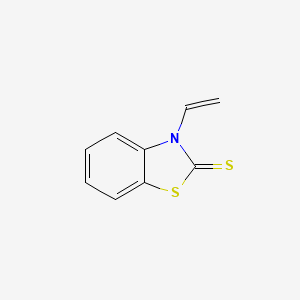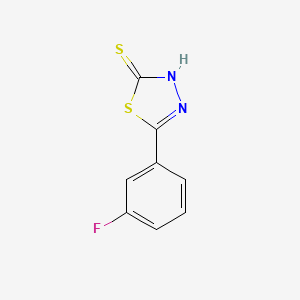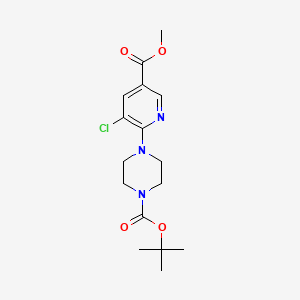![molecular formula C14H13ClN4O3 B13939887 4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine CAS No. 873566-59-7](/img/structure/B13939887.png)
4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-morpholino-4-(3-nitrophenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chloro group at position 2, a morpholino group at position 6, and a nitrophenyl group at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-morpholino-4-(3-nitrophenyl)pyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of Substituents: The chloro group can be introduced via a halogenation reaction using reagents such as phosphorus oxychloride. The morpholino group can be added through a nucleophilic substitution reaction using morpholine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
化学反应分析
Types of Reactions
2-chloro-6-morpholino-4-(3-nitrophenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
2-chloro-6-morpholino-4-(3-nitrophenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-chloro-6-morpholino-4-(3-nitrophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine: Similar structure but with a methoxy group instead of a morpholino group.
2-chloro-4-nitrophenol: Contains a nitrophenyl group but lacks the pyrimidine core.
Uniqueness
2-chloro-6-morpholino-4-(3-nitrophenyl)pyrimidine is unique due to the presence of the morpholino group, which can enhance its solubility and bioavailability. Additionally, the combination of chloro, morpholino, and nitrophenyl groups provides a versatile scaffold for further chemical modifications and applications in various fields.
属性
CAS 编号 |
873566-59-7 |
|---|---|
分子式 |
C14H13ClN4O3 |
分子量 |
320.73 g/mol |
IUPAC 名称 |
4-[2-chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C14H13ClN4O3/c15-14-16-12(10-2-1-3-11(8-10)19(20)21)9-13(17-14)18-4-6-22-7-5-18/h1-3,8-9H,4-7H2 |
InChI 键 |
ZQFABHRORNATPY-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC(=NC(=C2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13939824.png)
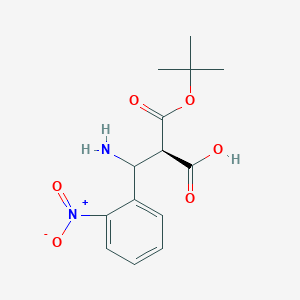
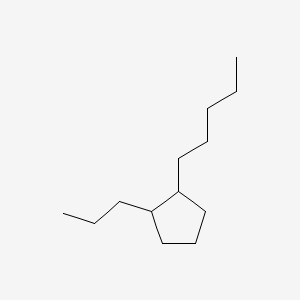
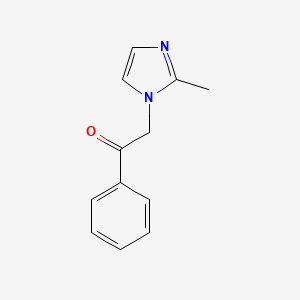

![5-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13939861.png)
